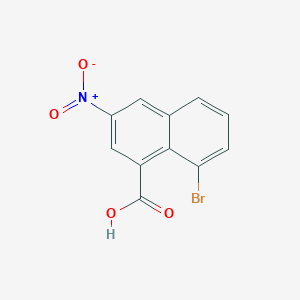

8-Bromo-3-nitro-1-naphthoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-3-nitronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO4/c12-9-3-1-2-6-4-7(13(16)17)5-8(10(6)9)11(14)15/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJKLNDSGWVZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)Br)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-nitro-1-naphthoic acid typically involves the bromination and nitration of 1-naphthoic acid. The process begins with the bromination of 1-naphthoic acid using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces the bromine atom at the 8-position of the naphthalene ring. The subsequent nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-nitro-1-naphthoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions. For example, nucleophilic substitution can replace the bromine atom with a nucleophile such as an amine or thiol.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as acid chlorides or esters.

Common Reagents and Conditions:

Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Reduction: Tin(II) chloride (SnCl2) or hydrogen (H2) with a palladium catalyst.

Oxidation: Thionyl chloride (SOCl2) for forming acid chlorides.

Major Products:

Substitution Products: Amino or thiol derivatives.

Reduction Products: 8-Bromo-3-amino-1-naphthoic acid.

Oxidation Products: Acid chlorides or esters of this compound.

Scientific Research Applications

8-Bromo-3-nitro-1-naphthoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: Derivatives of this compound are explored for their potential use in drug development. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for medicinal chemistry.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 8-Bromo-3-nitro-1-naphthoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

8-Bromo-1-naphthoic Acid (CAS: 1729-99-3)

- Structure : Bromine at position 8 and carboxylic acid at position 1.

- Key Properties : Molecular weight = 251.08 g/mol; melting point = 169–171°C; boiling point = 421.2°C .

- Reactivity : The bromine atom can undergo nucleophilic substitution under specific conditions, while the carboxylic acid participates in condensation or esterification reactions.

Comparison :

- Electronic Effects : The absence of a nitro group in 8-bromo-1-naphthoic acid results in a less electron-deficient aromatic system compared to the 3-nitro derivative. This reduces its acidity (pKa of the carboxylic acid group is likely higher than the nitro-substituted analog).

- Synthetic Utility : The nitro group in 8-bromo-3-nitro-1-naphthoic acid may enable additional reactivity, such as reduction to an amine or participation in electrophilic aromatic substitution at distinct positions .

8-Bromo-naphthalen-1-amine (CAS: Not provided)

- Structure : Bromine at position 8 and amine at position 1.

- Key Properties : Exhibits intramolecular N–H···Br hydrogen bonding (distance = 3.070 Å), reducing steric strain compared to 1,8-disubstituted naphthalenes with bulkier groups .

- Crystallography : Arranged in a herringbone stacking motif due to intermolecular N–H···N hydrogen bonds .

Comparison :

- Hydrogen Bonding: Unlike the amine derivative, this compound lacks an NH group but may form intermolecular hydrogen bonds via the carboxylic acid (–COOH) and nitro (–NO₂) groups.

8-Substituted Naphtho[2,1-b]furan Derivatives

- Structure : Bromo or nitro groups at position 8 on a naphthofuran scaffold.

- Synthesis : Bromine or nitric acid used to introduce substituents; positions influenced by directing effects of existing groups .

- Applications : Precursors to diazepines and triazepines with reported antimicrobial activity .

Comparison :

- Directing Effects : In this compound, bromine (meta-director) and nitro (meta/para-director) groups may compete during electrophilic substitution, complicating regioselectivity in further functionalization.

- Biological Activity : The carboxylic acid group in this compound could enhance solubility or enable salt formation, improving bioavailability compared to furan-based analogs .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

8-Bromo-3-nitro-1-naphthoic acid is an organic compound characterized by its unique structural features, including a bromine atom and a nitro group attached to a naphthalene ring. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C11H7BrN2O4

- Molecular Weight : Approximately 251.08 g/mol

The presence of the bromine and nitro substituents enhances the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components. This interaction can inhibit or activate specific metabolic pathways.

- Receptor Binding : Studies indicate that this compound may interact with cannabinoid receptors (CB1 and CB2), influencing their activity and potentially leading to therapeutic applications in pain management and inflammation.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.62 | 31.25 |

| Escherichia coli | 31.25 | 62.50 |

| Pseudomonas aeruginosa | 62.50 | 125.00 |

The compound demonstrated a bactericidal effect against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

In cancer research, this compound has been evaluated for its effects on various cancer cell lines. A study reported that it exhibited cytotoxic effects on breast cancer cells (MDA-MB-231) with an IC50 value of approximately 10 µM, demonstrating its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the compound's biological activity:

- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated strong antibacterial activity, particularly against MRSA strains, with MIC values significantly lower than conventional antibiotics like nitrofurantoin .

- Impact on Cancer Cell Lines : In vitro studies showed that treatment with this compound resulted in reduced viability of cancer cells through apoptosis induction mechanisms. Flow cytometry analysis confirmed increased Annexin V positive cells after treatment.

Q & A

Q. What are the standard synthetic routes for 8-Bromo-3-nitro-1-naphthoic acid and its derivatives?

- Methodological Answer : The synthesis typically involves sequential functionalization of naphthalene precursors. For example:

- Bromination : Bromination at the 8-position of 1-naphthoic acid using reagents like NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) .

- Nitration : Subsequent nitration at the 3-position using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

- Derivatization : Cyclization with aldehydes or amines to form oxazine or diazepine derivatives, as demonstrated in the synthesis of 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazines .

Key validation: Monitor reaction progress via TLC and confirm regioselectivity using H NMR (e.g., aromatic proton splitting patterns at δ 6.74–7.89 ppm) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- H/C NMR : Assign aromatic protons (e.g., δ 9.07 ppm for naphthalene ring protons) and carbons (δ 110–138 ppm for aromatic carbons) to confirm substitution patterns .

- Mass Spectrometry (MS) : Use FAB-MS or ESI-MS to detect molecular ion peaks (e.g., m/z 444 [M⁺] for oxazine derivatives) and isotopic patterns (e.g., Br/Br doublets) .

- Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C/H/N/Br ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activities of 8-bromo-naphthoic acid derivatives?

- Methodological Answer :

- Control Variables : Standardize testing protocols (e.g., MIC values against S. aureus or E. coli) to account for differences in microbial strains or growth media .

- Structural Analysis : Compare substituent effects; derivatives with electron-withdrawing groups (e.g., nitro) may exhibit enhanced activity due to increased electrophilicity .

- Data Validation : Replicate studies using identical derivatives (e.g., this compound vs. its methyl ester) to isolate functional group contributions .

Q. How to optimize the regioselectivity in nitration reactions of brominated naphthoic acid precursors?

- Methodological Answer :

- Directing Effects : The bromine atom at the 8-position acts as a meta-director, favoring nitration at the 3-position. Use DFT calculations to predict electron density maps .

- Reaction Conditions : Lower temperatures (0–5°C) and dilute HNO₃ reduce polysubstitution. Monitor by HPLC to detect byproducts .

- Alternative Approaches : Employ directed ortho-metalation (DoM) strategies with lithiated intermediates to override inherent directing effects .

Critical Analysis of Contradictions

- Synthesis Yield Discrepancies : reports >70% yields for oxazine derivatives, while cites lower yields (~50%) for diazepines. This may stem from steric hindrance in cyclization steps, resolvable via microwave-assisted synthesis to enhance kinetics .

- Biological Activity Variability : Derivatives with 3-nitro groups () show higher potency than non-nitrated analogs (), underscoring the nitro group’s role in membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.